3-Bromo-4-fluorobenzoyl cyanide
Overview
Description
3-Bromo-4-fluorobenzoyl cyanide is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzoyl cyanide, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluorobenzoyl cyanide typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with cyanide sources. One common method is the reaction of 3-bromo-4-fluorobenzaldehyde with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyanide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to 3-bromo-4-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the cyanide group to carboxylic acids or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Amides, Esters, Thioesters: From nucleophilic substitution reactions.
3-Bromo-4-fluorobenzylamine: From reduction reactions.
Carboxylic Acids: From oxidation reactions.
Scientific Research Applications
3-Bromo-4-fluorobenzoyl cyanide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzoyl cyanide involves its interaction with nucleophiles and electrophiles The cyanide group is highly reactive and can form covalent bonds with various functional groupsThe molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-Bromo-4-fluorobenzaldehyde: A precursor in the synthesis of 3-Bromo-4-fluorobenzoyl cyanide.
4-Bromo-3-fluorobenzoyl cyanide: A regioisomer with similar reactivity but different substitution pattern.
3-Chloro-4-fluorobenzoyl cyanide: A compound with chlorine instead of bromine, exhibiting different reactivity and properties.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile intermediate in organic synthesis, offering opportunities for the development of novel compounds with specific properties .
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl cyanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMNSAPFJITDFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272357 | |
Record name | 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-46-9 | |
Record name | 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80277-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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